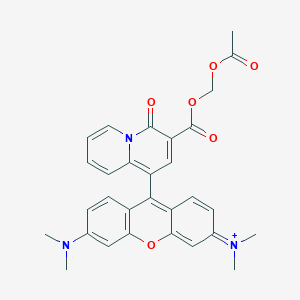
Kmg-301AM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kmg-301AM is the acetoxy methyl esterified form of Kmg-301. It is a magnesium ion-selective fluorescent probe that accumulates in mitochondria and is hydrolyzed to Kmg-301. This compound is used to visualize magnesium ion dynamics in mitochondria, making it a valuable tool in cellular and molecular biology research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kmg-301AM is synthesized by esterifying Kmg-301 with acetoxy methyl groups. The reaction involves the use of acetoxy methyl esterification reagents under controlled conditions to ensure the successful conversion of Kmg-301 to this compound .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the esterification of Kmg-301, followed by purification and quality assessment to ensure the compound meets the required standards for research applications .
Chemical Reactions Analysis
Types of Reactions
Kmg-301AM undergoes hydrolysis to form Kmg-301 once it accumulates in mitochondria. This hydrolysis is facilitated by esterases present in the cellular environment .
Common Reagents and Conditions
Reagents: Acetoxy methyl esterification reagents, Hanks’ balanced salt solution (HBSS), and mitochondrial imaging buffer (MIB).
Conditions: Incubation at 37°C for hydrolysis, and specific pH adjustments using NaOH or KOH
Major Products Formed
The primary product formed from the hydrolysis of this compound is Kmg-301, which is a magnesium ion-selective fluorescent probe .
Scientific Research Applications
Kmg-301AM is widely used in scientific research for its ability to visualize magnesium ion dynamics in mitochondria. Its applications include:
Chemistry: Studying the behavior of magnesium ions in various chemical environments.
Biology: Investigating mitochondrial function and magnesium ion transport in cells.
Medicine: Exploring the role of magnesium ions in cellular processes and diseases.
Industry: Developing new fluorescent probes and imaging techniques for research and diagnostic purposes .
Mechanism of Action
Kmg-301AM accumulates in mitochondria and is hydrolyzed to Kmg-301 by esterases. Kmg-301 is a magnesium ion-selective fluorescent probe that changes its fluorescence properties based on the magnesium ion concentration in mitochondria. This allows researchers to visualize and study magnesium ion dynamics in real-time .
Comparison with Similar Compounds
Similar Compounds
Kmg-104AM: Another magnesium ion-selective fluorescent probe used for cytosolic magnesium ion visualization.
MitoTracker Green FM: A mitochondrial dye used for general mitochondrial staining.
Uniqueness of Kmg-301AM
This compound is unique in its ability to selectively accumulate in mitochondria and provide specific visualization of magnesium ion dynamics. Unlike other probes, it does not release upon depolarization of the mitochondrial membrane potential, making it highly reliable for studying mitochondrial magnesium ion transport .
Properties
Molecular Formula |
C30H28N3O6+ |
|---|---|
Molecular Weight |
526.6 g/mol |
IUPAC Name |
[9-[3-(acetyloxymethoxycarbonyl)-4-oxoquinolizin-1-yl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium |
InChI |
InChI=1S/C30H28N3O6/c1-18(34)37-17-38-30(36)24-16-23(25-8-6-7-13-33(25)29(24)35)28-21-11-9-19(31(2)3)14-26(21)39-27-15-20(32(4)5)10-12-22(27)28/h6-16H,17H2,1-5H3/q+1 |
InChI Key |
JNVNRNBXFHGZHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCOC(=O)C1=CC(=C2C=CC=CN2C1=O)C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















